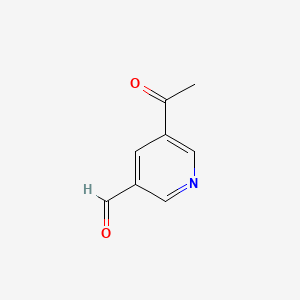
5-(aminomethyl)-2,3-dimethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(aminomethyl)-2,3-dimethoxyphenol is an organic compound with the molecular formula C9H13NO3 It is a derivative of benzylamine, featuring hydroxyl and methoxy groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-2,3-dimethoxyphenol typically involves the following steps:
Starting Material: The synthesis often begins with 3,4-dimethoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The hydroxyl group is then converted to an amine using reagents like ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(aminomethyl)-2,3-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to its corresponding amine using reducing agents.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogenating agents like bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3-Hydroxy-4,5-dimethoxybenzaldehyde.
Reduction: Formation of this compound.
Substitution: Formation of various substituted benzylamines.
Scientific Research Applications
5-(aminomethyl)-2,3-dimethoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(aminomethyl)-2,3-dimethoxyphenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors, influencing their activity.
Pathways Involved: The compound can modulate biochemical pathways related to neurotransmission and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
3,5-Dimethoxybenzylamine: Another related compound with methoxy groups at different positions on the benzene ring.
Uniqueness
5-(aminomethyl)-2,3-dimethoxyphenol is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical reactivity and potential biological activity compared to its analogues.
Properties
Molecular Formula |
C9H13NO3 |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
5-(aminomethyl)-2,3-dimethoxyphenol |
InChI |
InChI=1S/C9H13NO3/c1-12-8-4-6(5-10)3-7(11)9(8)13-2/h3-4,11H,5,10H2,1-2H3 |
InChI Key |
OVCUUKNEMAGIDV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,3S,11R,14S)-14-(hydroxymethyl)-3-[3-[[(4S)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B8595499.png)


![Methyl 4-[(trimethylsilyl)oxy]cyclohex-3-ene-1-carboxylate](/img/structure/B8595535.png)
![2-Amino-4-(3,7-dimethylimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B8595541.png)



![tert-butyl N-(2,6-dimethylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate](/img/structure/B8595557.png)
![2-{[(Phenylamino)carbonyl]amino}thiophenol](/img/structure/B8595561.png)




